molecular formula C26H23NO4 B12514053 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B12514053
M. Wt: 413.5 g/mol
InChI Key: ZCRFRBRGTNYAKX-UHFFFAOYSA-N
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Description

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid is a synthetic organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid typically involves the protection of the amino group of 2-phenylpyrrolidine-3-carboxylic acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of 2-phenylpyrrolidine-3-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) or sodium carbonate (Na2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(9H-fluoren-9-ylmethoxy)carbonyl]proline
  • 1-[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclooctanecarboxylic acid
  • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, including the presence of both a phenyl group and a pyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)

InChI Key

ZCRFRBRGTNYAKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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